molecular formula C8H11NO B1310636 (R)-1-Phenylethyl hydroxylamine CAS No. 67377-55-3

(R)-1-Phenylethyl hydroxylamine

Cat. No. B1310636
CAS RN: 67377-55-3
M. Wt: 137.18 g/mol
InChI Key: RRJRFNUPXQLYHX-SSDOTTSWSA-N
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Description

Hydroxylamine is an oxygenated derivative of ammonia and is used in the synthesis of oximes from aldehydes and ketones . Oximes are easily reduced to amines, which are used in the manufacture of dyes, plastics, synthetic fibers, and medicinals .


Synthesis Analysis

Hydroxylamine is used for the synthesis of various drug substances and is known as a genotoxic impurity . It is difficult to detect using conventional analytical techniques due to its physiochemical properties like lack of chromophore, low molecular weight, absence of carbon atom, and high polarity .


Molecular Structure Analysis

Hydroxylamine is an oxygenated form of ammonia . It is difficult to analyze due to its physical-chemical properties like the lack of chromophore, low molecular weight, the absence of carbon atom, and high polarity .


Chemical Reactions Analysis

Hydroxylamine is an oxygenated form of ammonia often found within industrial and pharmaceutical processes, and semiconductor, chemical, and pharmaceutical industries . It reacts with electrophiles, such as alkylating agents, which can attach to either the oxygen or the nitrogen atoms .


Physical And Chemical Properties Analysis

Hydroxylamine is difficult to detect using conventional analytical techniques due to its physical–chemical properties like the lack of chromophore, low molecular weight, the absence of carbon atom, and high polarity .

Scientific Research Applications

Synthesis of Optically Active Compounds

(R)-1-Phenylethyl hydroxylamine has been utilized in the synthesis of enantiomerically pure compounds. For instance, it's involved in the synthesis of optically active 1-(1-phenylethyl)-1H-imidazoles, indicating its role in producing chiral molecules, which are crucial for pharmaceuticals and materials science (Mlostoń et al., 2008).

Fluorescence Probes for Metal Ions

Another study highlights its use in the development of highly selective and sensitive fluorescence probes for copper(II) ions. This application is significant in environmental monitoring and biomedical research, showcasing its versatility beyond simple organic synthesis (Xinqi Chen et al., 2009).

Catalysis and Asymmetric Synthesis

Research also shows its application in catalysis, specifically in the enantioselective addition of diethylzinc to aldehydes. This process is a cornerstone in asymmetric synthesis, which is essential for creating chiral drugs and chemicals with high purity (Asami et al., 2015).

Material Science and Polymer Chemistry

Moreover, (R)-1-Phenylethyl hydroxylamine plays a role in the modification of natural rubber, affecting its molecular structure and storage properties. This research provides insights into the material's durability and performance, relevant for various industrial applications (Nimpaiboon et al., 2016).

Analytical Chemistry Applications

It has been utilized in the quantification of substrates and products in enzyme-catalyzed reactions, demonstrating its role in analytical methodologies. This application is particularly relevant in the pharmaceutical industry for drug development and quality control processes (Kang et al., 2000).

Safety And Hazards

Hydroxylamine is a mutagenic and carcinogenic substance, ranking high on the list of environmental contaminants . It is harmful if swallowed, harmful in contact with skin, causes skin irritation, may cause an allergic skin reaction, and is suspected of causing cancer .

Future Directions

Electrochemical methods for monitoring hydroxylamine have the advantage of being portable, quick, affordable, simple, sensitive, and selective enough to maintain adequate constraints in contrast with conventional yet laboratory-based quantification methods . This field has potential for future advancements .

properties

IUPAC Name

N-[(1R)-1-phenylethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-7(9-10)8-5-3-2-4-6-8/h2-7,9-10H,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJRFNUPXQLYHX-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455667
Record name (R)-1-Phenylethyl hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Phenylethylhydroxylamine

CAS RN

67377-55-3
Record name (R)-1-Phenylethyl hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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